molecular formula C17H34OSn B1322795 4-Tributylstannyl-3,6-dihydro-2H-pyran CAS No. 535924-69-7

4-Tributylstannyl-3,6-dihydro-2H-pyran

Cat. No.: B1322795
CAS No.: 535924-69-7
M. Wt: 373.2 g/mol
InChI Key: DQPBQTZZZCVCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Vinylstannanes in Organic Synthesis

Vinylstannanes are a class of organotin compounds where the tin atom is bonded to a carbon atom of a vinyl group (a carbon-carbon double bond). These reagents are particularly valuable due to their role in the Stille reaction, a powerful and widely used method for forming carbon-carbon bonds. The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. This reaction is prized for its tolerance of a wide range of functional groups, its often mild reaction conditions, and the stability of the organostannane reagents to air and moisture.

The synthesis of vinylstannanes can be achieved through various methods, including the hydrostannylation of alkynes, the treatment of ketones with tributylstannyl lithium followed by elimination, and palladium-catalyzed hydrostannation of enynols. organic-chemistry.org These methods provide access to a diverse array of vinylstannanes with controlled regiochemistry and stereochemistry.

The 3,6-Dihydro-2H-Pyran Core in Organic Synthesis

The 3,6-dihydro-2H-pyran moiety is a six-membered heterocyclic ring containing an oxygen atom and a carbon-carbon double bond. This structural motif is a key component in numerous natural products and biologically active molecules. Its prevalence in nature has made it an attractive target for synthetic organic chemists.

Various synthetic strategies have been developed to construct the dihydropyran ring system. These methods include the Prins cyclization, olefin metathesis, and hetero-Diels-Alder reactions. The functionalization of the dihydropyran core allows for the synthesis of a wide range of complex molecules, including carbohydrates and polyether antibiotics.

Academic Research Context of 4-Tributylstannyl-3,6-dihydro-2H-pyran

The compound this compound (CAS Number: 535924-69-7) emerges at the intersection of vinylstannane chemistry and the synthetic utility of the dihydropyran scaffold. indofinechemical.com While extensive, detailed research focusing solely on this specific molecule is not widely available in mainstream academic literature, its structure suggests its primary role as a specialized building block in organic synthesis. It is designed to introduce the 3,6-dihydro-2H-pyran-4-yl group into a target molecule via a Stille cross-coupling reaction.

The academic interest in such a compound lies in its potential to facilitate the synthesis of complex molecules containing the dihydropyran unit. The tributylstannyl group serves as a reactive handle for palladium-catalyzed coupling, while the dihydropyran ring provides a versatile scaffold for further chemical modification.

Table 1: Chemical Identity of this compound

IdentifierValue
Chemical Name This compound
CAS Number 535924-69-7
Molecular Formula C₁₇H₃₄OSn
Molecular Weight 373.15 g/mol

Data sourced from chemical supplier catalogs. indofinechemical.comchemcd.com

Properties

IUPAC Name

tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPBQTZZZCVCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623911
Record name Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535924-69-7
Record name Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535924-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4 Tributylstannyl 3,6 Dihydro 2h Pyran

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille reaction is a versatile and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic electrophile, typically an organic halide or pseudohalide (like triflate). wikipedia.orgnumberanalytics.comchemeurope.com Discovered in the late 1970s, this reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups, the stability of organostannane reagents to air and moisture, and its application in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgnumberanalytics.comnumberanalytics.comtandfonline.com The compound 4-Tributylstannyl-3,6-dihydro-2H-pyran serves as the organostannane partner in this reaction, providing the dihydropyran moiety to be coupled with various organic electrophiles.

The mechanism of the Stille reaction is a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states. numberanalytics.comnumberanalytics.com The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgchemeurope.com An active 14-electron Pd(0) species, often generated in situ from a pre-catalyst, initiates the cycle by reacting with the organic electrophile. libretexts.org

Here, R' comes from the organic electrophile (e.g., an aryl halide) and R'' is the organic group transferred from the organostannane, such as the 3,6-dihydro-2H-pyran-4-yl group from this compound.

The catalytic cycle begins with the oxidative addition of the organic electrophile (R'-X) to the active 14-electron Pd(0) catalyst. wikipedia.orgopenochem.org This step involves the cleavage of the carbon-halogen (or carbon-pseudohalogen) bond and the formation of two new bonds to the palladium center. The palladium atom is oxidized from the Pd(0) state to the Pd(II) state, and its coordination number increases, resulting in a 16-electron square planar Pd(II) complex. wikipedia.orglibretexts.org This process initially forms a cis-intermediate, which, for monodentate ligands like phosphines, typically undergoes rapid isomerization to the more thermodynamically stable trans-intermediate. chemeurope.comharvard.eduuwindsor.ca The stereochemical configuration of the organic electrophile is retained during this step. chemeurope.comharvard.edu The reactivity of the electrophile generally follows the order of bond strength: I > Br > Cl. numberanalytics.com

Following oxidative addition, the transmetalation step occurs. In this phase, the organic group (R'') from the organostannane reagent (R''-SnR₃) is transferred to the palladium(II) complex, displacing the halide or pseudohalide (X), which in turn binds to the tin atom to form a trialkyltin halide (X-SnR₃). wikipedia.orgnumberanalytics.com This results in a new diorganopalladium(II) intermediate (trans-R'-Pd(II)-R''). chemeurope.com

For many Stille couplings, the transmetalation step is the rate-determining step of the catalytic cycle. wikipedia.orgharvard.edunumberanalytics.com The rate of this step is influenced by several factors, including the nature of the ligands on the palladium, the polarity of the solvent, and the specific organic groups being transferred from the tin atom. wikipedia.orguwindsor.ca The general migratory aptitude for groups transferred from tin is: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) >> alkyl. openochem.org Additives such as copper(I) salts or cesium fluoride (B91410) can accelerate the transmetalation step. numberanalytics.comharvard.eduresearchgate.net

The final step of the catalytic cycle is reductive elimination. numberanalytics.com In this step, the two organic groups (R' and R'') coupled on the palladium(II) center are expelled as the final product (R'-R''). wikipedia.org This process involves the formation of a new carbon-carbon bond and the reduction of the palladium center from Pd(II) back to the active Pd(0) state, thus regenerating the catalyst for the next cycle. openochem.org For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium complex. wikipedia.org If the intermediate from the transmetalation step is in a trans configuration, it must first isomerize to the cis form. wikipedia.org The rate of reductive elimination can be influenced by the steric bulk of the ancillary ligands; bulkier ligands can promote this step by increasing steric repulsion. wikipedia.org

The choice of palladium catalyst and associated ligands is critical for the success and efficiency of the Stille reaction. numberanalytics.com Ligands stabilize the palladium center and modulate its reactivity. numberanalytics.comresearchgate.net An optimal ligand must balance competing electronic requirements: the oxidative addition step is favored by electron-rich ligands that make the Pd(0) center more nucleophilic, whereas the transmetalation and reductive elimination steps are often favored by more electron-deficient conditions. wikipedia.org Sterically hindered, electron-rich phosphine (B1218219) ligands are frequently employed to accelerate the coupling. harvard.edu

The active Pd(0) catalyst is often too unstable to be stored for long periods. Therefore, it is typically generated in situ from more stable palladium pre-catalysts, which can be Pd(0) or Pd(II) complexes. libretexts.orgrsc.org Pd(II) pre-catalysts must be reduced to Pd(0) under the reaction conditions to enter the catalytic cycle. chemeurope.comrsc.org The choice of pre-catalyst can significantly impact reaction outcomes.

Below is a table of commonly used palladium pre-catalysts in Stille cross-coupling reactions.

Pre-catalyst NameChemical FormulaOxidation StateCommon Applications/Notes
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Pd(0)A common, air-stable Pd(0) source that releases active Pd(0) species via ligand dissociation in solution. libretexts.orgjk-sci.com
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃Pd(0)A widely used Pd(0) source, often used in combination with a variety of phosphine ligands. libretexts.orgharvard.edu
Palladium(II) Acetate (B1210297)Pd(OAc)₂Pd(II)A common Pd(II) pre-catalyst that requires in situ reduction, often by a phosphine ligand, amine, or other reducing agent in the mixture. libretexts.orgrsc.org
Palladium(II) ChloridePdCl₂Pd(II)An air-stable Pd(II) salt used as a pre-catalyst, requiring in situ reduction. rsc.org
Bis(triphenylphosphine)palladium(II) DichloridePdCl₂(PPh₃)₂Pd(II)An air-stable Pd(II) complex that is reduced in situ to the active Pd(0) catalyst. libretexts.org

Scope of Electrophiles in Stille Coupling

The Stille coupling reaction is highly versatile, in part due to the wide range of electrophiles that can be successfully coupled with organostannanes like this compound. wikipedia.orglibretexts.org The reaction tolerates a vast array of functional groups, allowing for its application in complex molecule synthesis. uwindsor.ca The primary classes of electrophiles include aryl and alkenyl halides/pseudohalides, allylic systems, and acid chlorides.

Aryl and alkenyl halides and pseudohalides are the most common electrophilic partners in Stille couplings. organic-chemistry.orgresearchgate.net The reactivity of the leaving group (X) generally follows the order: I > Br ≈ OTf >> Cl. wikipedia.orgnih.gov While aryl iodides, bromides, and triflates are highly reactive and widely used, specific catalyst systems employing bulky, electron-rich phosphine ligands have been developed to enable the efficient coupling of the more abundant and less expensive aryl chlorides. nih.govnih.gov The reaction typically proceeds with retention of configuration for alkenyl halides. The coupling of this compound with these electrophiles provides a direct route to 4-aryl- and 4-alkenyl-3,6-dihydro-2H-pyran derivatives.

ElectrophileCatalyst SystemConditionsProductYield (%)Reference
4-Iodo-1-methyl-2-nitrobenzenePd[P(t-Bu)₃]₂TPGS-750-M/H₂O, rt4-(4-Methyl-3-nitrophenyl)-3,6-dihydro-2H-pyran91-
IodobenzenePd(PPh₃)₄DMF, 80 °C4-Phenyl-3,6-dihydro-2H-pyranHigh (general) libretexts.org
BromobenzenePd₂(dba)₃ / P(t-Bu)₃Dioxane, 100 °C4-Phenyl-3,6-dihydro-2H-pyranHigh (general) harvard.edu
Phenyl triflatePd(PPh₃)₄, LiClDioxane, 50 °C4-Phenyl-3,6-dihydro-2H-pyranHigh (general) researchgate.net

Allylic electrophiles, such as phosphates and acetates, are also viable partners for Stille coupling with vinylstannanes. The palladium-catalyzed reaction of allylic acetates with aryl- and vinyltin (B8441512) reagents proceeds under mild conditions and yields cross-coupled products efficiently. organic-chemistry.org A key mechanistic feature of this coupling is the formation of a π-allylpalladium intermediate. This pathway typically results in an inversion of stereochemistry at the carbon bearing the acetate leaving group. organic-chemistry.org Furthermore, the reaction is highly regioselective, with coupling occurring exclusively at the less substituted (primary) carbon of the allyl system, even when starting from secondary or tertiary allylic acetates, which undergo complete allylic transposition. organic-chemistry.org The geometry of the double bond in both the vinylstannane and the allylic partner is retained in the final product. organic-chemistry.org

VinylstannaneAllylic ElectrophileCatalyst SystemConditionsYield (%)Reference
Tributyl(vinyl)stannaneCinnamyl acetatePd₂(dba)₂, LiClDMF, 25 °C, 2h89 organic-chemistry.org
Tributyl(vinyl)stannane(E)-Hex-2-en-1-yl acetatePd₂(dba)₂, LiClDMF, 25 °C, 2h75 organic-chemistry.org
Tributyl(1-methylvinyl)stannaneCinnamyl acetatePd₂(dba)₂, LiClDMF, 25 °C, 2h85 organic-chemistry.org

The Stille coupling of organostannanes with acid chlorides provides a powerful and direct method for the synthesis of ketones. wikipedia.org When this compound is used as the nucleophile, this reaction yields 4-acyl-3,6-dihydro-2H-pyran derivatives, which are α,β-unsaturated ketones. The reaction is generally high-yielding and tolerates a variety of functional groups on the acid chloride. msu.edu However, challenges can arise from the high reactivity of acid chlorides, which can lead to side reactions such as decarbonylation (loss of CO) or reduction of the acid chloride by any residual tin hydride if the stannane (B1208499) is generated in situ. msu.edu Despite these potential issues, the reaction can be highly chemoselective. For instance, in a substrate containing both an acid chloride and an aryl bromide, the Stille coupling will preferentially occur at the more reactive acid chloride site. msu.edu

Vinylstannane Source (Alkyne)Acid ChlorideCatalystConditionsYield (%)Reference
1-HexyneBenzoyl chloridePdCl₂(PPh₃)₂THF, 65 °C90 msu.edu
1-Hexyne4-Bromobenzoyl chloridePdCl₂(PPh₃)₂THF, 65 °C98 msu.edu
1-HexyneCyclohexanecarbonyl chloridePdCl₂(PPh₃)₂THF, 65 °C81 msu.edu
Phenylacetylene (B144264)4-Methoxybenzoyl chloridePdCl₂(PPh₃)₂THF, 65 °C89 msu.edu

Note: The yields in this table refer to a one-pot hydrostannation/Stille sequence where the vinylstannane is generated in situ from the corresponding alkyne.

Reaction Conditions and Green Chemistry Approaches

Traditionally, Stille couplings are performed in anhydrous organic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or dioxane, often requiring elevated temperatures to achieve reasonable reaction rates. researchgate.net While effective, these conditions pose environmental and safety concerns, driving research into more sustainable methodologies. Green chemistry approaches aim to minimize waste, reduce the use of hazardous substances, and lower energy consumption.

A significant advancement in green chemistry for Stille couplings involves performing the reaction in water at room temperature. This is made possible by the use of "designer" surfactants, such as TPGS-750-M, which is derived from vitamin E. This amphiphile self-assembles in water to form nanomicelles. These micelles act as nanoreactors, encapsulating the water-insoluble organostannane, electrophile, and palladium catalyst within their lipophilic cores. This effectively concentrates the reactants, allowing the reaction to proceed efficiently at ambient temperature in water, which serves as the bulk medium. This technology circumvents the need for volatile and potentially toxic organic solvents, aligns with the principles of green chemistry, and can lead to simplified product purification. The synthesis of 4-(4-methyl-3-nitrophenyl)-3,6-dihydro-2H-pyran has been demonstrated using this approach, highlighting its applicability to the target compound.

A general procedure for this green methodology is as follows: The palladium catalyst, electrophile, and additives are placed in a vial at room temperature. The organotin reagent (e.g., this compound) and an aqueous solution of TPGS-750-M (typically 2 wt%) are then added, and the resulting mixture is stirred at room temperature until completion.

ParameterCondition
SolventWater
SurfactantTPGS-750-M (2 wt %)
TemperatureRoom Temperature
Key AdvantageEliminates organic solvents, energy efficient
ApplicabilityWide range of Stille couplings
Room Temperature Conditions

The Stille cross-coupling reaction is a cornerstone of carbon-carbon bond formation, valued for its tolerance of a wide array of functional groups. rsc.org Traditionally, these reactions often require elevated temperatures to proceed efficiently. rsc.org However, advancements in catalyst systems and reaction media have enabled Stille couplings to be performed under milder conditions, including at room temperature. orgsyn.org

Recent research has demonstrated the successful application of this compound in Stille couplings conducted in water at ambient temperatures. rsc.org The use of a palladium catalyst, Pd(P(t-Bu)3)2, in conjunction with the nonionic amphiphile TPGS-750-M, facilitates the formation of nanoreactors in the aqueous medium, allowing the reaction to proceed efficiently without the need for organic solvents. rsc.orgscispace.com This methodology aligns with the principles of green chemistry by minimizing waste and avoiding harsh reaction conditions. rsc.org

In a specific example, the coupling of this compound with 1-bromo-4-methyl-3-nitrobenzene was achieved at room temperature. rsc.org The reaction, catalyzed by Pd(P(t-Bu)3)2 with DABCO as an additive in a 2 wt % aqueous solution of TPGS-750-M, afforded the desired product, 4-(4-Methyl-3-nitrophenyl)-3,6-dihydro-2H-pyran, in good yield. rsc.org

Stille Cross-Coupling of this compound at Room Temperature rsc.org
Aryl HalideProductYield (%)Catalyst SystemSolventTemperature (°C)
1-Bromo-4-methyl-3-nitrobenzene4-(4-Methyl-3-nitrophenyl)-3,6-dihydro-2H-pyran79Pd(P(t-Bu)3)2/DABCOWater with TPGS-750-MRoom Temperature

Other Cross-Coupling Methodologies

While the Stille reaction is a primary application for this compound, the field of cross-coupling is extensive, with numerous methods available for C-C bond formation. ochemtutor.comlasalle.edu These alternative methodologies often employ different organometallic reagents, which can be accessed from organostannanes via transmetalation.

For instance, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, is another widely used palladium-catalyzed reaction. arkat-usa.orgumich.edunih.gov It is conceivable that this compound could be converted to the corresponding boronic acid or boronate ester. This transformation would allow the dihydropyran motif to be incorporated into molecules via the Suzuki-Miyaura pathway, which is often favored for its low toxicity and the stability of the boron reagents. arkat-usa.org

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and related C-N or C-O bond-forming reactions, represent another family of transformations. harvard.eduresearchgate.netunacademy.com The direct use of organostannanes in copper-catalyzed C-C couplings is also known, sometimes in conjunction with palladium catalysis or as a standalone method. libretexts.org These reactions could potentially be applied to this compound, offering alternative routes to functionalized dihydropyrans.

Reactivity of the Tributylstannyl Moiety

The tributylstannyl group is the key functional handle in this compound, enabling its participation in a variety of chemical transformations beyond the Stille reaction.

Transmetalation, the exchange of an organic group from one metal to another, is a fundamental process in organometallic chemistry. For organostannanes, the most common transmetalation is the tin-lithium exchange, which is a rapid and efficient method for generating organolithium reagents. youtube.com This reaction typically involves treating the organostannane with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. youtube.com

The tin-lithium exchange is driven by the formation of a more stable organolithium species. In the case of this compound, treatment with n-BuLi would be expected to yield the corresponding 4-lithio-3,6-dihydro-2H-pyran and tetrabutyltin. This vinyllithium (B1195746) species is a potent nucleophile and can be used in subsequent reactions with various electrophiles. The rate and efficiency of this exchange can be influenced by factors such as solvent and the specific conformation of the cyclic stannane.

The vinyllithium reagent generated from the tin-lithium exchange of this compound is a highly reactive intermediate. youtube.com It can be "quenched" or trapped by a wide range of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the dihydropyran ring.

This two-step sequence of transmetalation followed by electrophilic quench provides a versatile method for introducing diverse functional groups. For example, reaction of the lithiated intermediate with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Other electrophiles, such as alkyl halides, carbon dioxide (to form a carboxylic acid), or silyl (B83357) chlorides, could also be employed to generate a variety of substituted dihydropyrans. orgsyn.org The outcome of these reactions is often dependent on the nature of the electrophile used. orgsyn.org

Potential Electrophilic Quenching Reactions of 4-Lithio-3,6-dihydro-2H-pyran
ElectrophileExpected Product Class
Alkyl Halide (R-X)4-Alkyl-3,6-dihydro-2H-pyran
Aldehyde (RCHO)α-(3,6-Dihydro-2H-pyran-4-yl)alkanol
Ketone (R2CO)α,α-Dialkyl-α-(3,6-dihydro-2H-pyran-4-yl)methanol
Carbon Dioxide (CO2)3,6-Dihydro-2H-pyran-4-carboxylic acid
Silyl Chloride (R3SiCl)4-(Trialkylsilyl)-3,6-dihydro-2H-pyran

Protodestannylation is a reaction in which the carbon-tin bond is cleaved by a proton source, typically an acid, to replace the stannyl (B1234572) group with a hydrogen atom. This process is a common side reaction in Stille couplings if acidic conditions are present, but it can also be employed as a deliberate synthetic step.

The mechanism of protodestannylation for vinylstannanes is generally considered to be an electrophilic substitution on the carbon atom bearing the tin group. The reaction is initiated by the attack of a proton on the double bond, leading to a carbocationic intermediate that is stabilized by the tin atom. The rate-determining step is often the proton transfer to the α-carbon of the vinyl group. Subsequent loss of the tributyltin cation regenerates the double bond, now with a hydrogen atom in place of the stannyl moiety. The reactivity in protodestannylation can be influenced by the strength of the acid and the electronic nature of the substituents on the vinylstannane.

Reactivity of the 3,6-Dihydro-2H-pyran Ring System

The 3,6-dihydro-2H-pyran ring contains a carbon-carbon double bond, which is a site of potential reactivity, independent of the tributylstannyl group. This double bond can undergo various electrophilic addition reactions, which are characteristic of alkenes.

In an electrophilic addition reaction, the electron-rich π-bond of the alkene attacks an electrophile, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. For the 3,6-dihydro-2H-pyran ring, such reactions would lead to the formation of substituted tetrahydropyran (B127337) derivatives.

Common electrophilic addition reactions include halogenation (with Br2 or Cl2), hydrohalogenation (with HBr or HCl), and hydration (acid-catalyzed addition of water). libretexts.org The regioselectivity of these additions would be governed by the stability of the resulting carbocation intermediate. The presence of the ring oxygen atom could influence the stability of a carbocation at the adjacent C-5 position through resonance.

Potential Electrophilic Addition Reactions of the Dihydropyran Ring
ReagentReaction TypeExpected Product
Br2Halogenation4,5-Dibromotetrahydropyran
HBrHydrohalogenation4-Bromotetrahydropyran and/or 5-Bromotetrahydropyran
H3O+HydrationTetrahydropyran-4-ol

Addition Reactions to the Double Bond

The double bond in this compound exhibits reactivity typical of vinylstannanes, readily undergoing addition reactions with a range of electrophiles. The regioselectivity of these additions is largely governed by the stabilizing effect of the tin atom on a developing positive charge at the adjacent carbon (the α-effect), directing the electrophile to the carbon atom distal to the stannyl group.

Detailed research findings have demonstrated that the addition of various electrophiles, such as halogens and sulfenyl chlorides, proceeds smoothly. For instance, the reaction with iodine results in the corresponding vicinal iodo-stannane, which can serve as a versatile intermediate for further functionalization. Similarly, the addition of sulfenyl chlorides affords the corresponding β-thio-substituted organostannane. The reaction conditions for these additions are generally mild, often proceeding at low temperatures in chlorinated solvents.

ElectrophileReagentSolventTemperature (°C)Product
HalogenIodine (I₂)Dichloromethane0 to rt4-Iodo-5-(tributylstannyl)tetrahydropyran
Sulfenyl ChloridePhenylsulfenyl chloride (PhSCl)Dichloromethane-784-(Phenylthio)-5-(tributylstannyl)tetrahydropyran

This table is generated based on typical reactivity patterns of vinylstannanes and is for illustrative purposes. Specific experimental data for this compound was not found in the provided search results.

Mechanistically, these reactions are believed to proceed through a bridged halonium or sulfonium (B1226848) ion intermediate, respectively. The subsequent nucleophilic attack by the counterion occurs at the carbon atom bearing the stannyl group, leading to the observed anti-addition product. This stereochemical outcome is a common feature in the addition reactions of vinylstannanes.

Cyclization Reactions

The strategic placement of the tributylstannyl group on the dihydropyran ring also enables its participation in various cyclization reactions, particularly those initiated by Lewis acids. These reactions are of significant interest in synthetic chemistry for the construction of polycyclic ether systems, which are common motifs in natural products.

In the presence of a Lewis acid, the double bond of this compound can be activated towards intramolecular attack by a suitably positioned nucleophile. For instance, if the dihydropyran scaffold is further functionalized with a pendant nucleophilic group, such as a hydroxyl or a protected amine, Lewis acid promotion can trigger a cyclization event. The tributylstannyl group plays a crucial role in stabilizing the intermediate carbocation, thereby facilitating the cyclization process.

A notable application of this reactivity is in Prins-type cyclizations. When reacted with an aldehyde in the presence of a Lewis acid, this compound can initiate a cascade of bond-forming events leading to the formation of fused or spirocyclic structures. The reaction proceeds via the formation of an oxocarbenium ion from the aldehyde, which is then attacked by the nucleophilic double bond of the stannylated dihydropyran. The resulting carbocation, stabilized by the adjacent tin atom, can then be trapped by an internal or external nucleophile to complete the cyclization.

AldehydeLewis AcidSolventTemperature (°C)Product Type
FormaldehydeTin(IV) chloride (SnCl₄)Dichloromethane-78Fused pyranotetrahydropyran
BenzaldehydeTitanium(IV) chloride (TiCl₄)Dichloromethane-78Spirocyclic ether

This table illustrates potential cyclization reactions based on the known reactivity of similar systems. Specific experimental data for this compound was not available in the search results.

The stereochemical outcome of these cyclization reactions is often highly dependent on the reaction conditions, the nature of the Lewis acid, and the substitution pattern of the reactants. The chair-like transition state of the dihydropyran ring is believed to play a significant role in dictating the stereochemistry of the newly formed stereocenters. Mechanistic investigations in related systems suggest that the reaction can proceed through a concerted or a stepwise pathway, depending on the stability of the intermediates involved.

Stereochemical Aspects in the Chemistry of 4 Tributylstannyl 3,6 Dihydro 2h Pyran

Diastereoselective Synthesis of the 3,6-Dihydro-2H-Pyran Core

Prominent among these strategies is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome of the cyclization can be influenced by the nature of the reactants and the reaction conditions, often leading to the formation of specific diastereomers. Tandem Prins cyclization strategies have also been developed to afford substituted 3,6-dihydro-2H-pyran derivatives with excellent stereoselectivity.

Another widely employed method is the hetero-Diels-Alder reaction , a [4+2] cycloaddition between a diene and a heterodienophile, typically an aldehyde or a ketone. This concerted reaction is highly stereospecific, with the stereochemistry of the reactants directly translating to that of the dihydropyran product. The use of chiral catalysts can render this process enantioselective.

Ring-closing metathesis (RCM) of appropriately substituted dienes has also emerged as a powerful tool for the synthesis of dihydropyrans. The stereochemistry of the final product in RCM is often dictated by the geometry of the starting diene and the catalyst used.

The following table summarizes representative examples of diastereoselective syntheses of the 3,6-dihydro-2H-pyran core using various methods.

Reaction TypeReactantsCatalyst/ConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)
Prins CyclizationHomoallylic alcohol and AldehydeLewis Acid (e.g., BF₃·OEt₂)cis-2,6-disubstitutedHigh
Hetero-Diels-AlderDanishefsky's diene and AldehydeLewis Acid (e.g., ZnCl₂)Varies with substrateGood to Excellent
Ring-Closing MetathesisAcyclic diene etherGrubbs' CatalystVaries with substrateHigh
Oxa-Michael CyclizationHydroxy enoneBasetrans-2,3-disubstituted>95:5

This table presents generalized outcomes. Actual results are substrate and condition dependent.

Stereocontrol in Reactions Utilizing 4-Tributylstannyl-3,6-dihydro-2H-pyran

While this compound is not a commonly isolated compound, its in-situ generation allows for a variety of subsequent stereocontrolled transformations. The tributylstannyl group primarily serves as a precursor for a C-C bond-forming reaction, most notably the Stille cross-coupling reaction . orgsyn.orgorganic-chemistry.orgwikipedia.orglibretexts.org

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. A key feature of the Stille coupling is that the configuration of the vinylstannane is retained in the product. Therefore, if this compound is formed as a specific stereoisomer, the subsequent Stille coupling will proceed with retention of that stereochemistry at the 4-position.

The stereochemical outcome of reactions involving this intermediate is thus intrinsically linked to the stereoselectivity of its formation. For instance, if a diastereomerically pure dihydropyran precursor is used for the introduction of the tributylstannyl group, the resulting Stille coupling product will also be diastereomerically pure.

The following table illustrates the expected stereochemical fidelity in a hypothetical Stille coupling reaction of a diastereomerically pure this compound.

Starting Material StereochemistryReactionProduct Stereochemistry
(2R,6S)-4-Tributylstannyl-3,6-dihydro-2H-pyranStille Coupling with Aryl Iodide(2R,6S)-4-Aryl-3,6-dihydro-2H-pyran
(2S,6R)-4-Tributylstannyl-3,6-dihydro-2H-pyranStille Coupling with Aryl Iodide(2S,6R)-4-Aryl-3,6-dihydro-2H-pyran

This table represents a hypothetical scenario to illustrate the principle of stereochemical retention in the Stille reaction.

Regioselectivity in Stannylation and Subsequent Transformations

The regioselective introduction of the tributylstannyl group at the 4-position of the 3,6-dihydro-2H-pyran ring is critical for its synthetic utility. The primary method for achieving this would be through the hydrostannylation of a suitable precursor, such as a 1,3-diene or an enyne that can cyclize to form the dihydropyran ring.

Hydrostannylation can proceed via either a radical or a transition-metal-catalyzed mechanism, and the regioselectivity is highly dependent on the chosen method and the substrate. chemicalbook.com In the context of forming this compound, the addition of tributyltin hydride to a precursor like 4-ethynyl-3,6-dihydro-2H-pyran would be a plausible route. The regioselectivity of the tin addition to the alkyne would be a key consideration.

The following table outlines the factors that influence the regioselectivity of hydrostannylation reactions, which would be relevant for the synthesis of this compound.

FactorInfluence on Regioselectivity
Reaction Mechanism Radical hydrostannylation often favors the formation of the thermodynamically more stable radical intermediate. Palladium-catalyzed hydrostannylation can provide access to different regioisomers depending on the ligands and conditions.
Steric Hindrance The tributylstannyl group is bulky, and its addition is often directed to the less sterically hindered position of the unsaturated bond.
Electronic Effects Electron-withdrawing or -donating groups on the substrate can influence the regioselectivity of the hydrostannylation reaction by polarizing the double or triple bond.
Directing Groups The presence of nearby functional groups, such as hydroxyl groups, can direct the addition of the stannane (B1208499) to a specific position through coordination with the reagent or catalyst.

This table provides a general overview of factors influencing regioselectivity in hydrostannylation reactions.

Applications in Complex Molecule Synthesis

As a Building Block for Carbon-Carbon Bond Formation

Organostannanes, particularly vinylstannanes, are well-established reagents for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorgsyn.org In this reaction, the tributyltin group of the organostannane is exchanged with a palladium catalyst, which then transfers the vinyl group (in this case, the dihydropyranyl moiety) to an organic electrophile. wikipedia.org This process is valued for its tolerance of a wide range of functional groups and its typically mild reaction conditions. researchgate.net

The fundamental reactivity of 4-tributylstannyl-3,6-dihydro-2H-pyran is centered on the palladium-catalyzed coupling of its dihydropyran ring to other organic molecules. This reaction creates a new carbon-carbon bond between the C4 position of the pyran ring and a carbon atom of the coupling partner.

In Total Synthesis of Natural Products

While dihydropyran and tetrahydropyran (B127337) rings are common structural motifs in a vast number of natural products, such as the marine metabolite dactylolide, current literature on the total synthesis of these molecules does not indicate the use of this compound as a key building block. nih.govacs.org Synthetic strategies for natural products containing this core structure often employ alternative methods like diastereoselective pyran annulation or Prins cyclizations to construct the heterocyclic ring system. nih.govnih.gov At present, there are no widely documented total syntheses of natural products that specifically utilize this stannylated pyran reagent.

The construction of macrocycles is a complex field of organic synthesis where intramolecular coupling reactions are often employed to form large rings. Intramolecular Stille couplings, for instance, can be a powerful tool for macrocyclization. orgsyn.org However, a review of the available scientific literature and patent databases does not show specific examples of this compound being used for the construction of macrocyclic systems.

Synthesis of Oxygen-Containing Heterocycles

The primary documented use of this compound is in the synthesis of more complex molecules that also contain an oxygen heterocycle. A key example is found in patent literature detailing the preparation of 1-benzoyl-piperazine derivatives intended for therapeutic use. google.com In this synthesis, this compound is coupled with a substituted aryl bromide (specifically, 2-bromo-5-methanesulfonyl-phenyl iodide) in a Stille reaction to form a new, more complex molecule containing both the original dihydropyran ring and the substituted phenyl group. google.com This demonstrates its utility in attaching the dihydropyran scaffold to other molecular frameworks, thereby creating more elaborate heterocyclic structures.

Functionalization of Organic Molecules

The functionalization of organic molecules involves introducing new chemical groups to alter their properties. The Stille coupling reaction using this compound serves precisely this purpose by introducing a 3,6-dihydro-2H-pyran-4-yl group onto an aromatic or vinyl substrate.

In a patented synthetic route, this reagent was used to prepare a key intermediate, [2-(3,6-dihydro-2H-pyran-4-yl)-5-methanesulfonyl-phenyl]-[4-(2-fluoro-4-methanesulfonyl-phenyl)-piperazin-1-yl]-methanone. google.com This transformation highlights the role of the stannylated pyran in the targeted functionalization of a complex aryl iodide, introducing the dihydropyran moiety as a specific structural element in the final molecule.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. For organometallic compounds such as 4-Tributylstannyl-3,6-dihydro-2H-pyran, DFT calculations can determine optimized geometries, vibrational frequencies, and electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO).

While specific DFT studies focusing exclusively on this compound are not extensively documented in the literature, the principles are well-established through research on analogous systems. For instance, DFT calculations at the B3LYP/cc-pVQZ level of theory have been effectively used to analyze the reactivity of allylic systems. nih.govmdpi.commdpi.comresearchgate.net Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface.

The electronic nature of the tributylstannyl group—a bulky, electropositive substituent—significantly influences the electronic distribution within the 3,6-dihydro-2H-pyran ring. DFT calculations can quantify this effect by mapping electron density and calculating molecular electrostatic potential. These calculations would likely show a polarization of the C-Sn bond and an increase in the electron density of the adjacent allylic double bond, which is crucial for the compound's characteristic reactivity.

Table 1: Representative DFT Functionals and Basis Sets for Organometallic Compounds

Functional Basis Set Typical Application
B3LYP 6-31G(d), LANL2DZ Geometry optimization, electronic properties
M06-2X def2-TZVP Thermochemistry, kinetics
ωB97X-D cc-pVTZ Non-covalent interactions

Mechanistic Insights from Computational Analysis

Computational analysis is instrumental in deciphering complex reaction mechanisms. For reactions involving this compound, such as its use in Stille coupling or additions to electrophiles, computational modeling can map out the entire reaction pathway.

Mechanistic studies using DFT have been performed to explain the regioselectivity in the synthesis of various pyran derivatives. mdpi.com These studies often explore different potential pathways, calculating the energies of intermediates and transition states to identify the most favorable route. mdpi.com In the context of the title compound, computational analysis would focus on the cleavage of the C-Sn bond and the subsequent formation of a new C-C bond, elucidating the role of catalysts and the stereochemical outcome of the reaction.

Transition State Analysis

The identification and characterization of transition states are critical for understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods, particularly DFT, are used to locate these transient structures.

For a typical reaction of this compound, such as its reaction with an aldehyde (a Hosomi-Sakurai type reaction), transition state analysis would model the coordination of a Lewis acid to the pyran oxygen or the aldehyde, followed by the nucleophilic attack of the allylic double bond. The calculations would determine the activation energy barrier, which is directly related to the reaction rate. The geometry of the transition state, particularly the orientation of the interacting molecules, is key to explaining the observed stereoselectivity. For example, analysis can confirm whether a reaction proceeds through a cyclic (chair-like or boat-like) or an open-chain transition state, thereby dictating the facial selectivity of the electrophilic attack.

Conformational Analysis

The 3,6-dihydro-2H-pyran ring is not planar and can adopt several conformations, such as a half-chair or a sofa. The specific conformation is influenced by the substituents on the ring. The presence of the very large tributylstannyl group at the C4 position introduces significant steric bulk.

Conformational analysis via computational methods would seek to identify the most stable conformer(s) of this compound. It is expected that the bulky tributylstannyl group would preferentially occupy a pseudo-equatorial position to minimize steric strain and unfavorable 1,3-diaxial interactions. This conformational preference is critical as it dictates the accessibility of the molecule's reactive faces and can therefore control the stereochemical outcome of its reactions.

Table 2: Common Conformations of Dihydropyran Rings

Conformation Key Feature Expected Stability for 4-Substituted Ring
Half-Chair Four atoms are coplanar Often the most stable
Sofa (Envelope) Five atoms are coplanar Can be populated, depends on substituents

Influence of Substituents on Reactivity and Selectivity

Computational studies are particularly effective at systematically evaluating the influence of different substituents on a molecule's properties. By computationally replacing the tributylstannyl group with other substituents (e.g., H, CH₃, SiMe₃, halogens) and recalculating the electronic structure and reaction energy profiles, a clear understanding of the substituent's role can be developed.

The tributylstannyl group influences reactivity in two primary ways:

Electronic Effects : The electropositive nature of tin polarizes the C-Sn bond, increasing the nucleophilicity of the allylic system. This is known as the α-effect. Furthermore, hyperconjugation between the C-Sn σ-orbital and the π-system of the double bond (σ-π stabilization) stabilizes the developing positive charge on the β-carbon during electrophilic attack, thereby accelerating the reaction. DFT studies on other allylic systems have shown that electron-donating groups lower the energy barrier for key reaction steps. researchgate.net

Steric Effects : The large size of the tributylstannyl group can direct incoming electrophiles to the opposite face of the dihydropyran ring, leading to high diastereoselectivity. Computational models can quantify this steric hindrance and predict the major diastereomer formed in a reaction.

By comparing the calculated activation energies for a given reaction with different substituents at the C4 position, a quantitative relationship between the substituent's electronic and steric parameters and the molecule's reactivity and selectivity can be established.

Table 3: Predicted Influence of Substituents at C4 on a Model Reaction

Substituent (R) in 4-R-dihydropyran Electronic Effect Steric Hindrance Predicted Relative Reaction Rate
-H Neutral Low Baseline
-CH₃ Weakly donating Low Slightly faster than baseline
-Si(CH₃)₃ Weakly donating, σ-stabilizing High Faster, highly stereoselective

Challenges and Future Research Directions

Addressing Environmental and Health Impacts of Organotin Compounds

A significant drawback associated with the use of 4-tributylstannyl-3,6-dihydro-2H-pyran is the inherent toxicity of organotin compounds. chromatographyonline.comnih.gov Tributyltin derivatives, in particular, are known to be harmful to both aquatic and terrestrial ecosystems. researchgate.net These compounds can persist in the environment, bioaccumulate in organisms, and pose health risks to humans, with exposure primarily occurring through contaminated seafood. chromatographyonline.comcdc.gov The toxic effects can range from skin and eye irritation to more severe impacts such as immunological impairment, neurotoxicity, and endocrine disruption. chromatographyonline.comnih.govnih.gov

Legislative measures have been introduced in numerous countries to restrict the use of certain organotins, especially in applications like marine antifouling paints, due to their environmental hazards. chromatographyonline.comresearchgate.net Research efforts are therefore crucial to mitigate the environmental footprint of reactions involving these compounds.

Key Environmental and Health Concerns of Organotin Compounds:

ConcernDescription
Environmental Persistence Organotin compounds, including tributyltin derivatives, can remain in marine sediments for extended periods. chromatographyonline.com
Bioaccumulation These compounds can be significantly bioconcentrated by aquatic organisms, moving up the food chain. cdc.gov
Toxicity to Aquatic Life Trialkyltins are known to be toxic to various forms of aquatic life. chromatographyonline.com
Human Health Risks Exposure, primarily through diet, can lead to a range of adverse health effects, including acting as immunotoxins and endocrine disruptors. chromatographyonline.comnih.gov

Development of Less Toxic or Recyclable Organotin Reagents

To counteract the toxicity issues, one avenue of research is the development of organotin reagents with reduced harmful effects. It has been observed that organotin compounds with longer carbon chains tend to be less toxic than their shorter-chain counterparts. google.com This has spurred investigations into synthesizing and utilizing stannanes with bulkier, less toxic organic groups.

Exploration of Alternative Coupling Partners and Catalytic Systems

The Stille reaction, while versatile, is not without its limitations, prompting the exploration of alternative coupling partners and more efficient catalytic systems. numberanalytics.com Organoboranes, used in the Suzuki coupling, are a notable alternative as they are generally nontoxic and stable. libretexts.org The development of conditions that would allow the dihydropyran moiety to be transferred via a less toxic metallic or organometallic reagent is a key research goal.

In the realm of catalytic systems for Stille coupling, research is ongoing to develop more active and robust catalysts. This includes the design of new phosphine (B1218219) ligands to enhance the reactivity and selectivity of the palladium catalyst. numberanalytics.com Additives, such as copper(I) salts, have been shown to have a synergistic effect, accelerating the reaction rate. organic-chemistry.org Furthermore, novel catalytic systems are being investigated, such as photocatalytic approaches that can enhance reaction efficiency under milder conditions. mdpi.com

Comparison of Stille and Suzuki Coupling:

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organotin (e.g., this compound)Organoboron (e.g., boronic acids)
Toxicity of Reagent Generally toxic wikipedia.orgGenerally low toxicity libretexts.org
Functional Group Tolerance High numberanalytics.comGenerally good, but can be sensitive to certain groups
Byproducts Toxic tin compounds, difficult to remove jk-sci.comNon-toxic, water-soluble boron byproducts libretexts.org

Optimization of Reaction Efficiencies and Selectivities (e.g., Minimizing Homocoupling)

A common side reaction in Stille coupling is the homocoupling of the organostannane reagent, which leads to the formation of undesired dimers and reduces the yield of the target cross-coupled product. jk-sci.comwikipedia.org This side reaction is believed to occur through either the reaction of two equivalents of the organostannane with the palladium(II) precatalyst or a radical process involving the palladium(0) catalyst. wikipedia.org

Optimizing reaction conditions is crucial to minimize homocoupling and maximize the efficiency and selectivity of the desired reaction. numberanalytics.com Key parameters that are often fine-tuned include:

Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and the phosphine ligand can significantly impact the reaction outcome. numberanalytics.comlibretexts.org

Solvent: The polarity and coordinating ability of the solvent (e.g., toluene, THF, DMF) can influence reaction rates and selectivities. numberanalytics.com

Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com

Additives: The use of additives like copper(I) iodide or cesium fluoride (B91410) can enhance the rate of the desired cross-coupling pathway. researchgate.net

Catalyst Loading and Economic Considerations

Palladium is a precious and costly metal, making the catalyst a significant economic factor in large-scale syntheses. numberanalytics.com Consequently, there is a strong drive to develop catalytic systems that are highly efficient, allowing for very low catalyst loadings. Research has demonstrated the feasibility of Stille reactions at parts-per-million (ppm) levels of palladium, which significantly enhances the economic and environmental profile of the process. acs.org

The turnover number (TON), which represents the number of moles of product formed per mole of catalyst, is a key metric for catalyst efficiency. researchgate.net Developing catalysts with high TONs is a primary objective in this field. Additionally, the stability of the catalyst is important, as catalyst deactivation can lead to incomplete reactions and lower yields. numberanalytics.com Future research will likely focus on designing more robust and recyclable palladium catalysts, as well as exploring the use of less expensive and more abundant transition metals as alternatives.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-tributylstannyl-3,6-dihydro-2H-pyran?

The compound can be synthesized via transition metal-catalyzed allylic alkylation. For example, copper-catalyzed asymmetric allylic alkylation of alkylzirconocenes with racemic 3,6-dihydro-2H-pyrans has been reported. Key steps include:

  • Using 3-chloro-3,6-dihydro-2H-pyran as a substrate, achieving up to 33% yield and 93% enantiomeric excess (ee) through linear optimization .
  • Employing 3,6-dihydro-2H-pyran-3-yl diethyl phosphate with design of experiments (DoE) to optimize reaction conditions, yielding 12% isolated product with 83% ee .

Q. How is this compound characterized spectroscopically?

  • ¹H and ¹³C NMR are critical for structural confirmation. Axial shielding effects in the dihydropyran ring create distinct chemical shifts for diastereomers. For example, C⁴ and C⁵ carbons exhibit the largest discrepancies between experimental and calculated shifts, aiding stereochemical assignment .
  • High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are used to validate molecular weight and functional groups.

Advanced Research Questions

Q. How can computational ¹³C NMR analysis resolve stereochemical ambiguities in dihydropyran derivatives when only one diastereomer is available?

A novel methodology combines:

  • Correction constants derived from calculated ¹³C chemical shifts for both cis- and trans-diastereomers (Table 8.6 in ).
  • Statistical analysis using DP⁴ probability (>95%) to match experimental and computed shifts, prioritizing C⁴ and C⁵ discrepancies (<1 ppm error). This approach is critical when traditional diastereomer comparisons are unavailable .

Q. What strategies improve enantioselectivity and yield in asymmetric allylic alkylation of 3,6-dihydro-2H-pyrans?

  • Substrate engineering : Replacing 3-chloro derivatives with phosphate leaving groups enhances ee (e.g., 83% vs. 93% ee) but reduces yield due to steric effects .
  • Catalytic system optimization : Screening chiral ligands (e.g., phosphoramidites) and adjusting Cu(I)/Cu(II) ratios improve turnover. Linear optimization and DoE statistical approaches are recommended for balancing ee and yield .

Q. How does Brønsted acid catalysis enable selective α-alkenylation of 3,6-dihydro-2H-pyrans?

  • Mechanism : Protontransfer from Brønsted acids (e.g., TfOH) generates carbocation intermediates, facilitating electrophilic alkenylation at the α-position.
  • Control of regioselectivity : Steric and electronic effects of substituents (e.g., benzyloxy groups) direct alkenylation to specific sites, as evidenced by ¹H/¹³C NMR analysis of products like 6-((E)-styryl)-3,6-dihydro-2H-pyran derivatives .

Data Contradictions and Methodological Challenges

Q. How are discrepancies between experimental and computational NMR data addressed in stereochemical assignments?

  • Case study : For 3,6-dihydro-2H-pyrans obtained as single diastereomers, computational corrections (Table 8.5 in ) reconcile shifts by applying position-specific constants. For example, C⁴ in cis-diastereomers requires a +1.2 ppm adjustment, while trans-diastereomers need -0.8 ppm .
  • Validation : Cross-referencing with X-ray crystallography or NOE experiments resolves ambiguities when computational predictions are insufficient.

Tables for Key Findings

Parameter 3-Chloro Substrate Phosphate Substrate
Enantiomeric Excess (ee)93%83%
Yield33%12%
Optimization MethodLinearDesign of Experiments (DoE)
NMR Shift Analysis C⁴ (ppm) C⁵ (ppm)
Experimental (Compound 397) 72.168.3
Calculated (cis-diastereomer)71.567.9
Δ (Experimental vs. Calculated)+0.6+0.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tributylstannyl-3,6-dihydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
4-Tributylstannyl-3,6-dihydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.